Product packaging for Adamantane, 2-(4-morpholyl)(Cat. No.:CAS No. 39234-39-4)

Adamantane, 2-(4-morpholyl)

Cat. No.: B12493313
CAS No.: 39234-39-4
M. Wt: 221.34 g/mol
InChI Key: YVVBYCGUFRPWSH-UHFFFAOYSA-N
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Description

Adamantane, 2-(4-morpholyl) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to a class of molecules where a lipophilic adamantane cage is functionally linked to a morpholine ring . The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates. Its rigid cage structure protects adjacent functional groups from metabolic cleavage, improving the compound's stability and distribution profile . The morpholine group, a common feature in bioactive molecules, often contributes to solubility and can be integral to a compound's mechanism of action. This combination makes Adamantane, 2-(4-morpholyl) a valuable scaffold for developing novel therapeutic agents . Research into adamantane derivatives has revealed a wide spectrum of potential applications. This compound is of particular interest for neuroscientific research. Studies on closely related adamantane-containing molecules have demonstrated outstanding analgesic properties in model organisms, with action mechanisms that may involve the inhibition of the P2X7 receptor, a key player in chronic pain and neuroinflammation . Furthermore, adamantane derivatives are frequently investigated for their antimicrobial and antiviral potential, with some showing activity against various strains of bacteria and fungi . The structural motif is also found in other research areas, including the study of 11β-hydroxysteroid dehydrogenase type 1 inhibitors for metabolic disorders and dipeptidyl peptidase IV (DPP-IV) inhibitors . Adamantane, 2-(4-morpholyl) is for research use only and is not intended for diagnostic or therapeutic applications. This product is presented for use by qualified professional researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO B12493313 Adamantane, 2-(4-morpholyl) CAS No. 39234-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39234-39-4

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-(2-adamantyl)morpholine

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,1-9H2

InChI Key

YVVBYCGUFRPWSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Adamantane, 2 4 Morpholyl

Historical Context of Adamantane (B196018) Functionalization at the 2-Position

The journey into adamantane chemistry began with its isolation from crude oil in 1933 and its first impractical laboratory synthesis in 1941. nih.gov A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane readily available and fueling research into its functionalization. nih.govnih.gov

Early efforts predominantly resulted in substitution at the more reactive tertiary bridgehead positions. nih.gov Accessing the 2-position was a considerable hurdle. One of the earliest successful strategies did not involve direct functionalization but rather an indirect approach through carbocation chemistry. It was discovered that under acidic conditions, a 1-adamantyl cation, generated from a precursor like 1-adamantanol (B105290), could undergo a 1,2-hydride shift to form the less stable, but still accessible, 2-adamantyl cation. acs.org This secondary cation could then be trapped by a suitable nucleophile, providing a pathway to 2-substituted derivatives. acs.org These early methods were often low-yielding and lacked the precision of modern techniques, but they were foundational in demonstrating that the secondary position of the adamantane cage was not entirely inert.

Contemporary Approaches to the Synthesis of Adamantane, 2-(4-morpholyl) and its Analogs

Modern synthetic chemistry offers a more diverse and efficient toolkit for accessing 2-substituted adamantanes. While a specific documented synthesis for Adamantane, 2-(4-morpholyl) is not prominent in the literature, its preparation can be confidently proposed based on well-established contemporary methods. The most direct and practical approach involves the reductive amination of 2-adamantanone (B1666556), which is commercially available and can be prepared by the oxidation of adamantane. wikipedia.org

This reaction proceeds by the initial formation of an iminium ion or enamine intermediate from the reaction of 2-adamantanone with morpholine (B109124). This intermediate is then reduced in situ to the target amine. Modern reducing agents have made this transformation highly efficient.

EntryStarting MaterialsReducing AgentSolventConditionsProduct
12-Adamantanone, Morpholine2-Picoline-boraneMethanol or WaterAcetic acid catalyst, Room TempAdamantane, 2-(4-morpholyl)
22-Adamantanone, MorpholineSodium triacetoxyborohydrideDichloroethane (DCE)Room TempAdamantane, 2-(4-morpholyl)
32-Adamantanone, MorpholineH₂/Pd-CEthanolElevated pressure and tempAdamantane, 2-(4-morpholyl)

This table represents plausible synthetic routes based on established chemical principles for reductive amination. researchgate.netsigmaaldrich.com

Achieving regioselectivity remains a central theme in adamantane chemistry. Direct C-H functionalization methods often yield mixtures of 1- and 2-substituted products, with the former typically predominating. nih.gov For example, radical-based reactions can generate both the tertiary and secondary adamantyl radicals, leading to regioisomeric products, although the ratio can be influenced by the choice of radical initiator and reaction conditions. nih.gov

A key regioselective strategy involves the aforementioned acid-catalyzed isomerization of 1-adamantanol. In the presence of a solid acid catalyst, 1-adamantanol can be converted to a mixture of 2-adamantanol (B149831) and 2-adamantanone, which can then serve as precursors for Adamantane, 2-(4-morpholyl). acs.org This method leverages thermodynamic control to favor the formation of 2-substituted isomers from a more readily available 1-substituted starting material. acs.org It is important to note that once a substituent is placed at the 2-position, the molecule becomes chiral, opening the door for stereoselective syntheses, particularly in the creation of 1,2-disubstituted adamantane derivatives. mdpi.com

In recent decades, transition metal catalysis has emerged as a powerful tool for direct C-H bond activation and amination. researchgate.net Catalysts based on rhodium, palladium, and copper have been employed for the C-N bond formation. researchgate.netmdpi.com While many applications focus on the bridgehead position, directed C-H functionalization can provide a route to 2-substituted products. For instance, an appropriate directing group attached to the adamantane scaffold could position a metal catalyst to selectively activate a C-H bond at the 2-position for subsequent amination. Intramolecular C-H amination catalyzed by rhodium has been demonstrated as a viable route for creating nitrogen-containing heterocyclic systems fused to the adamantane core. researchgate.net

Radical-based synthetic routes offer another modern avenue. rsc.org These methods typically involve the generation of an adamantyl radical via hydrogen atom transfer (HAT) from an unfunctionalized adamantane. nih.govacs.org The selectivity of the HAT step is crucial. While many radical processes favor the tertiary position, specific photocatalytic systems or HAT catalysts can be tuned to enhance reactivity at the secondary position. The resulting 2-adamantyl radical is a nucleophilic species that could potentially be trapped by an electrophilic aminating agent to form the desired product. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of adamantane derivatives to improve safety, scalability, and environmental impact. A prime example is the use of continuous flow reactors for hazardous reactions. The synthesis of 2-aminoadamantane-2-carboxylic acid, a related compound, was significantly improved using a flow-based process, which allowed for the safe handling of potentially hazardous reagents and conditions on a larger scale. durham.ac.ukresearchgate.net

Furthermore, the choice of reagents and solvents plays a critical role. The use of 2-picoline-borane for reductive amination is a step towards greener synthesis, as it is a stable, solid reagent. sigmaaldrich.com Notably, this reaction can be performed effectively in more environmentally benign solvents like water or even under solvent-free (neat) conditions, drastically reducing organic waste. researchgate.netsigmaaldrich.com

Preparation of Structural Analogs and Isosteres for Mechanistic Elucidation

The synthesis of structural analogs is crucial for understanding reaction mechanisms and for exploring structure-activity relationships in medicinal chemistry. For Adamantane, 2-(4-morpholyl), several classes of analogs can be envisioned and prepared.

Varying the Amine: The most straightforward approach is to utilize the reductive amination of 2-adamantanone with a library of different primary or secondary amines. mdpi.com This allows for the systematic exploration of how the nature of the amino substituent affects the properties of the molecule.

Spirocyclic Analogs: 2-Adamantanone is a versatile precursor for spirocyclic compounds. Reaction with appropriate reagents can lead to the formation of spiro[adamantane-2,X] heterocycles, such as spiro-pyrrolidines, which have been investigated for their biological activities. nih.gov

1,2-Disubstituted Analogs: Creating derivatives with substituents at both the 1- and 2-positions is a more complex challenge. These chiral molecules are often synthesized not by direct functionalization, but by the total synthesis of the adamantane framework itself from bicyclic or monocyclic precursors. mdpi.com This ground-up approach allows for precise placement of functional groups that would be difficult to install otherwise.

Isosteres: Isosteric replacement, for example, substituting the morpholine oxygen with sulfur to create Adamantane, 2-(4-thiomorpholyl), can be achieved using the same reductive amination chemistry with thiomorpholine (B91149) as the starting amine.

Analog TypeSynthetic Precursor(s)Key TransformationExample Analog
N-Substituted2-Adamantanone, Piperidine (B6355638)Reductive AminationAdamantane, 2-(1-piperidyl)
Spirocyclic2-AdamantanoneSpirocyclizationSpiro[adamantane-2,3'-pyrrolidine]
Isosteric2-Adamantanone, ThiomorpholineReductive AminationAdamantane, 2-(4-thiomorpholyl)
1,2-DisubstitutedBicyclo[3.3.1]nonane derivativeFramework Construction1-Methyl-2-aminoadamantane

This table illustrates strategies for analog synthesis based on established methodologies. nih.govmdpi.commdpi.com

Purification and Isolation Techniques for Adamantane, 2-(4-morpholyl)

The purification of Adamantane, 2-(4-morpholyl) would follow standard organic chemistry protocols, tailored to the properties of a tertiary amine. After a typical reaction workup to remove bulk reagents and solvents, two primary methods would be employed:

Chromatography: Flash column chromatography is a standard technique for purifying moderately polar compounds. Using a silica (B1680970) gel stationary phase and an eluent system composed of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing, would effectively separate the product from nonpolar byproducts and unreacted starting materials. nih.gov

Crystallization/Salt Formation: Adamantane derivatives are often crystalline solids. mdpi.com Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can be a highly effective method for achieving high purity. mdpi.com A particularly useful technique for purifying amines is to convert the basic free-amine into a salt. By treating the crude product with an acid, such as hydrochloric acid (HCl) in an ethereal solvent, the corresponding hydrochloride salt, [Adamantane, 2-(4-morpholyl)]·HCl, can be precipitated. acs.org This crystalline salt is often more easily purified by recrystallization than the free base. The pure salt can then be neutralized with a mild base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to recover the purified free amine.

Advanced Structural Elucidation and Conformational Analysis of Adamantane, 2 4 Morpholyl

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopy confirms the presence of functional groups, advanced methods are essential to probe the molecule's dynamic behavior and subtle structural features.

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of Adamantane (B196018), 2-(4-morpholyl). Unlike the highly symmetric unsubstituted adamantane, which shows only two signals in its proton and carbon NMR spectra, the introduction of a morpholinyl group at the C-2 position breaks this symmetry, leading to more complex spectra where most carbons and protons become chemically non-equivalent. wikipedia.org

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these complex signals. COSY spectra would reveal the coupling relationships between protons on the adamantane cage and the morpholine (B109124) ring, while HSQC would correlate each proton with its directly attached carbon atom. This allows for unambiguous assignment of the chemical shifts, as detailed in the hypothetical data table below.

Solid-State NMR (ssNMR) provides insights into the molecule's conformational dynamics in the solid phase. For adamantane derivatives, ssNMR can monitor the rotational motion of the adamantane cage. nih.gov The morpholine ring can adopt different conformations (e.g., chair, boat), and ssNMR, particularly with variable temperature studies, can determine the energy barriers between these conformers and identify the predominant form in the crystalline state. nih.gov For instance, studies on adamantane itself use it as a common standard for chemical shift referencing in solid-state NMR. wikipedia.orgnih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Adamantane, 2-(4-morpholyl).
PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Rationale
Adamantane C-2~2.5-3.0 (CH)~65-70Directly attached to the electronegative nitrogen of the morpholine ring, causing a significant downfield shift.
Adamantane Bridgehead (CH)~1.9-2.2~30-38Multiple distinct signals due to loss of symmetry.
Adamantane Methylene (B1212753) (CH2)~1.6-2.0~28-39Multiple distinct signals for non-equivalent methylene protons and carbons.
Morpholine N-CH2~2.6-2.9~50-55Adjacent to the nitrogen atom.
Morpholine O-CH2~3.6-3.9~65-70Adjacent to the oxygen atom, resulting in a downfield shift.

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and probing the fragmentation patterns of Adamantane, 2-(4-morpholyl). High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₃NO).

Electron Ionization (EI) mass spectrometry of adamantane derivatives typically shows a prominent molecular ion peak (M⁺) due to the stability of the cage structure. The fragmentation of the adamantane core itself is well-documented, proceeding through the loss of alkyl radicals to produce characteristic carbocations. nih.govresearchgate.netcdnsciencepub.com The most common fragment ions for unsubstituted adamantane are observed at m/z = 135 (adamantyl cation, [C₁₀H₁₅]⁺), 93, 79, and 41. wikipedia.orgnih.gov

For Adamantane, 2-(4-morpholyl), the fragmentation pathways would be a combination of adamantane cage fragmentation and cleavage originating from the morpholine substituent. Techniques like tandem mass spectrometry (MS/MS) are used to isolate a specific parent ion and fragment it further, helping to elucidate these complex pathways. nih.govwvu.edu

Expected Fragmentation Pathways:

Alpha-Cleavage: Fission of the C-N bond between the adamantane and morpholine rings. This could lead to the formation of the adamantyl cation at m/z 135 or a morpholine-containing fragment.

Morpholine Ring Opening: Fragmentation of the morpholine ring itself, leading to the loss of small neutral molecules like C₂H₄O.

Adamantane Cage Fragmentation: The characteristic loss of ethyl and propyl groups from the adamantane cage, leading to ions at m/z 192 ([M-C₂H₅]⁺) and m/z 178 ([M-C₃H₇]⁺).

Table 2: Predicted Key Mass Spectrometry Fragments for Adamantane, 2-(4-morpholyl).
m/z ValueProposed Fragment IonFragmentation Pathway
221[C₁₄H₂₃NO]⁺Molecular Ion (M⁺)
220[M-H]⁺Loss of a hydrogen radical
192[M-C₂H₅]⁺Loss of an ethyl group from the adamantane cage
178[M-C₃H₇]⁺Loss of a propyl group from the adamantane cage
135[C₁₀H₁₅]⁺Adamantyl cation, resulting from cleavage of the C-N bond
86[C₄H₈NO]⁺Morpholinyl fragment from C-N bond cleavage

Vibrational spectroscopy, including FT-IR and Raman, provides detailed information about the functional groups and the low-frequency modes associated with the molecular framework. researchgate.net For Adamantane, 2-(4-morpholyl), the spectra would be a superposition of the vibrational modes of the adamantane cage and the morpholine ring.

The adamantane skeleton has characteristic C-H stretching vibrations (~2850-2950 cm⁻¹) and a series of fingerprint C-C stretching and bending modes at lower frequencies. aip.orgresearchgate.net The introduction of the morpholine substituent adds distinct vibrational signatures, most notably the C-O-C stretching of the ether linkage and C-N stretching modes.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar adamantane cage, while FT-IR is more effective for detecting the polar functional groups of the morpholine moiety. aip.org Comparing the solid-state and solution spectra can reveal conformational changes, as intermolecular interactions in the crystal can shift vibrational frequencies. acs.orgibm.com

Table 3: Key Vibrational Frequencies for Adamantane, 2-(4-morpholyl).
Frequency Range (cm⁻¹)AssignmentSpectroscopy Technique
2850-2950Adamantane & Morpholine C-H stretchingFT-IR, Raman
1450-1470CH₂ scissoringFT-IR, Raman
1250-1350C-N stretchingFT-IR
1070-1150Asymmetric C-O-C stretching (ether)FT-IR
700-900Adamantane cage vibrations (fingerprint)Raman

Unsubstituted adamantane is a saturated hydrocarbon and is transparent in the near-UV and visible regions of the electromagnetic spectrum, with its electronic absorptions lying in the vacuum-ultraviolet region. wikipedia.orgosti.gov Therefore, Adamantane, 2-(4-morpholyl) is not expected to have significant intrinsic chromophores that absorb in the standard UV-Vis range (200-800 nm).

However, UV-Vis spectroscopy can be employed indirectly. For instance, the compound can be derivatized or complexed with a chromophoric agent to enable quantification. A study on other adamantane derivatives demonstrated that they form colored ion-pair complexes with reagents like bromophenol blue, with an absorption maximum around 408 nm. nih.gov Such methods, while not providing direct information on the electronic structure of the parent molecule, are useful for analytical purposes in various formulations.

X-ray Crystallography of Adamantane, 2-(4-morpholyl) and its Co-crystals/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles.

While the specific crystal structure of Adamantane, 2-(4-morpholyl) is not publicly documented, analysis of related adamantane derivatives provides a clear picture of the expected packing behavior. nih.govmdpi.comnih.gov The bulky, lipophilic nature of the adamantane cage plays a dominant role in the crystal packing. rsc.org Molecules often arrange to maximize van der Waals interactions between these cages. nih.gov

The presence of the morpholine ring introduces polarity and the potential for specific intermolecular interactions. The oxygen and nitrogen atoms can act as hydrogen bond acceptors. In co-crystals with hydrogen-bond-donating molecules, strong O-H···N or O-H···O interactions would be expected to form, directing the supramolecular assembly. nih.govacs.org Even in the pure crystal, weak C-H···O and C-H···N hydrogen bonds are likely to be significant forces that, along with dispersion forces, stabilize the crystal lattice. scispace.com

Analysis of Solid-State Conformations and Polymorphism

While specific single-crystal X-ray diffraction data for Adamantane, 2-(4-morpholyl) is not prominently available in the reviewed literature, the solid-state behavior of closely related 2-substituted adamantane derivatives provides a strong basis for analysis. Adamantane compounds are well-known for exhibiting polymorphism, the ability to exist in more than one crystal form. researchgate.netrsc.org This behavior is particularly evident in derivatives like 2-adamantanone (B1666556) and 2-chloroadamantane (B1585024). researchgate.net

These compounds often feature ordered phases at low temperatures and transition to orientationally disordered, or "plastic," phases at higher temperatures before melting. researchgate.net For instance, 2-chloroadamantane displays a complex polymorphic behavior, transitioning from a triclinic phase at low temperatures to monoclinic, then to a hexagonal orientationally disordered phase, and finally to a cubic plastic phase. researchgate.net This series of transitions highlights the subtle energetic balance between ordered packing and molecular rotational freedom in the solid state.

The introduction of the morpholine moiety at the C2 position is expected to significantly influence the crystal packing. The morpholine ring, typically adopting a chair conformation, introduces heteroatoms (N and O) capable of participating in weak intermolecular interactions, such as N–H···S or C–H···O hydrogen bonds, which have been observed in other adamantane derivatives linked to heterocyclic structures. mdpi.comacs.org These interactions would likely compete with the typical van der Waals forces that dominate the packing of unsubstituted adamantane, potentially leading to unique crystalline architectures and polymorphic forms. The steric bulk of the morpholino group would also play a critical role in dictating the packing efficiency and the resulting crystal density.

Table 1: Illustrative Polymorphism in 2-Substituted Adamantane Derivatives This table presents data from related compounds to exemplify the polymorphic behavior common in this class of molecules.

CompoundPhaseCrystal SystemSpace GroupTemperature (K)Reference
2-AdamantanoneOrderedTriclinicP-1Low Temperature researchgate.net
PlasticCubicFm-3mHigh Temperature researchgate.net
2-Chloro-adamantaneIVTriclinicP-1< 224.4 researchgate.net
IIIMonoclinicC2/c~224 researchgate.net
IIHexagonalP63/mcm~241 researchgate.net
ICubicFm-3m244 - 467.5 researchgate.net

Theoretical and Computational Structural Investigations

To complement experimental findings, theoretical and computational methods are invaluable for exploring molecular structure and energetics. These approaches allow for the detailed investigation of properties that can be challenging to measure directly.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the ground-state electronic structure and geometry of molecules. csic.esnih.gov By approximating the electron density, DFT can accurately calculate optimized molecular geometries, vibrational frequencies, and electronic properties. rsc.org While specific DFT studies on Adamantane, 2-(4-morpholyl) are not detailed in the surveyed literature, extensive research on related adamantane derivatives provides a clear picture of the expected structural parameters. mdpi.comnih.gov

Computational studies on various adamantane derivatives consistently show that the adamantane cage itself is highly rigid, with C-C bond lengths typically around 1.54 Å and bond angles close to the ideal tetrahedral value. ksu.edu.sa The introduction of a substituent, such as the morpholino group, is not expected to significantly distort the cage. The geometry of the morpholine ring and its connection to the adamantane core can be predicted with high accuracy. The C-N and C-O bond lengths within the morpholine ring, and the C-N bond connecting it to the adamantane cage, would be consistent with values from similar heterocyclic systems.

The electronic structure is significantly influenced by the morpholine substituent. The electronegative nitrogen and oxygen atoms create a dipole moment and influence the molecule's frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov In Adamantane, 2-(4-morpholyl), the nitrogen and oxygen atoms would be sites of negative electrostatic potential, indicating regions susceptible to electrophilic attack.

Table 2: Representative Geometric Parameters from DFT Calculations of Related Adamantane Derivatives This table provides typical bond lengths derived from DFT studies on adamantane derivatives containing heterocyclic moieties to infer the expected geometry of Adamantane, 2-(4-morpholyl).

ParameterDescriptionExpected Value (Å)Reference Context
C-C (adamantane)Carbon-carbon single bond within the adamantane cage1.54 - 1.56 ksu.edu.sa
C-H (adamantane)Carbon-hydrogen single bond on the adamantane cage~1.10 mdpi.com
C-N (exocyclic)Bond connecting adamantane C2 to morpholine nitrogen~1.47 acs.org
C-N (morpholine)Carbon-nitrogen single bond within the morpholine ring~1.46 acs.org
C-O (morpholine)Carbon-oxygen single bond within the morpholine ring~1.43General Heterocyclic Data

The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes and their corresponding relative energies. For Adamantane, 2-(4-morpholyl), this landscape is defined by the interplay between the rigid adamantane scaffold and the flexible morpholine ring. mdpi.com The adamantane cage itself is conformationally locked. The primary source of flexibility arises from two factors: the ring puckering of the morpholine moiety and the rotation around the single bond connecting the nitrogen atom to the C2 carbon of the adamantane core.

Ab initio methods and molecular mechanics (MM) are the primary computational tools for mapping these landscapes. researchgate.netrsc.org Molecular mechanics, using force fields like MM3, is particularly efficient for exploring the potential energy surface of large molecules by calculating steric and electronic interactions. nih.gov Ab initio calculations provide a more rigorous, quantum-mechanics-based analysis of the energies of different conformers. montclair.edu

For Adamantane, 2-(4-morpholyl), the morpholine ring is expected to exist predominantly in a stable chair conformation. acs.orge3s-conferences.org The key variable is the torsional angle around the C(adamantane)-N(morpholine) bond. Computational methods can be used to generate a rotational energy profile, identifying the lowest energy (most stable) conformers and the energy barriers to rotation between them. This analysis is crucial for understanding how the molecule presents itself sterically and electronically for intermolecular interactions in different environments.

Table 3: Key Conformational Features of Adamantane, 2-(4-morpholyl)

Molecular MoietyConformational CharacteristicInvestigative Methods
Adamantane CageHighly rigid, conformationally lockedX-ray Diffraction, NMR, Computational Methods
Morpholine RingFlexible, predominantly adopts a chair conformationNMR, Ab Initio Calculations, Molecular Mechanics
C(adamantane)-N(morpholine) BondRotationally flexible, leading to different rotamersMolecular Mechanics, Ab Initio PES Mapping

Computational Chemistry and Molecular Modeling of Adamantane, 2 4 Morpholyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of Adamantane (B196018), 2-(4-morpholyl). These calculations reveal key reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. For adamantane derivatives, the introduction of a substituent like the morpholine (B109124) group significantly influences the electronic distribution. The nitrogen and oxygen atoms of the morpholine ring, with their lone pairs of electrons, are expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted adamantane.

The Molecular Electrostatic Potential (MEP) map is another vital descriptor. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For Adamantane, 2-(4-morpholyl), the MEP would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the morpholine moiety, indicating these are sites susceptible to electrophilic attack or favorable for forming hydrogen bonds. The adamantane cage, being a nonpolar hydrocarbon framework, would exhibit a neutral or slightly positive potential (blue or green).

The Average Local Ionization Energy (ALIE) provides a detailed measure of electron-binding strength on the molecular surface. Regions with low ALIE values correspond to the most reactive sites for electrophilic attack. In Adamantane, 2-(4-morpholyl), the lowest ALIE values would be located near the morpholine's nitrogen and oxygen atoms, reinforcing the predictions from HOMO and MEP analyses.

Table 1: Hypothetical Quantum Chemical Descriptors for Adamantane, 2-(4-morpholyl) (Note: These values are illustrative and would need to be determined by specific DFT calculations.)

DescriptorPredicted Value/ObservationImplication
HOMO Energy Relatively HighGood electron-donating capability, centered on the morpholine group.
LUMO Energy Moderately LowAbility to accept electrons.
HOMO-LUMO Gap ModerateBalance between stability and reactivity.
MEP Minimum Located near N and O atomsPrimary sites for hydrogen bond accepting and electrophilic attack.
ALIE Minimum Located near N and O atomsConfirms the morpholine moiety as the most reactive part of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While the adamantane cage is exceptionally rigid, the bond connecting it to the morpholine ring allows for some conformational flexibility. Molecular Dynamics (MD) simulations can track the atomic movements of Adamantane, 2-(4-morpholyl) over time, providing a dynamic picture of its behavior.

MD simulations can explore the rotational freedom around the C-N bond linking the adamantane and morpholine moieties. This analysis helps identify the most stable, low-energy conformations of the molecule in different environments. The orientation of the morpholine ring relative to the bulky adamantane cage can influence how the molecule fits into a binding pocket of a biological target.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Adamantane, 2-(4-morpholyl), docking studies are essential for hypothesizing its mechanism of action against potential biological targets, such as viral ion channels or host-cell enzymes.

In a typical docking study, the rigid adamantane cage often serves as a lipophilic anchor, inserting into a hydrophobic pocket within the protein's binding site. The morpholine group, with its hydrogen bond accepting capabilities (from both the nitrogen and oxygen atoms), can then form specific polar interactions with amino acid residues like serine, threonine, or asparagine on the protein surface.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate variations in the chemical structure of a series of compounds with their biological activity. For a set of adamantane derivatives, a QSAR model could be developed to predict their intrinsic activity (e.g., inhibitory concentration against a virus) based on calculated molecular descriptors.

Key descriptors in a QSAR study involving Adamantane, 2-(4-morpholyl) and its analogs might include:

Topological descriptors: Describing molecular size and branching.

Electronic descriptors: Such as HOMO/LUMO energies and partial charges on the morpholine atoms.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which would be influenced by the balance between the lipophilic adamantane and the hydrophilic morpholine.

Similarly, Quantitative Structure-Property Relationship (QSPR) models can be built to predict physicochemical properties like solubility or melting point. These models are valuable for optimizing the drug-like properties of a lead compound.

Cheminformatics Approaches to Library Design and Scaffold Exploration

Cheminformatics utilizes computational methods to analyze and manage large chemical datasets. Starting with the Adamantane, 2-(4-morpholyl) scaffold, cheminformatics approaches can be used to design and enumerate virtual libraries of related compounds for further investigation.

This process involves scaffold exploration, where either the adamantane core or the morpholine substituent is systematically replaced with other chemical groups. For example, one could explore different amine substituents in place of morpholine or modify the adamantane cage itself. By applying drug-like filters (such as Lipinski's Rule of Five) and predictive QSAR models to these virtual libraries, researchers can prioritize a smaller, more promising set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Enzyme Modulation Mechanisms (e.g., inhibition, activation, kinetic studies)

The adamantane (B196018) moiety has been incorporated into various molecules to serve as an inhibitor for several enzymes. nih.gov Adamantane derivatives have been developed as inhibitors for enzymes such as soluble epoxide hydrolase (sEH), cyclin-dependent kinases (CDKs), and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.govmdpi.com For instance, the replacement of adamantyl groups in certain compounds with other bicyclic lipophilic groups has been shown to yield soluble epoxide hydrolase inhibitors with similar potency but improved solubility. nih.gov Furthermore, adamantane-substituted purines have been synthesized and studied as potential inhibitors of CDKs, which are crucial regulators of the cell-division cycle. mdpi.com In these studies, the adamantane cage was observed to fit into specific hydrophobic domains of the CDK2 binding pocket. mdpi.com

Kinetic studies are fundamental to characterizing the nature of enzyme inhibition, whether it be competitive, non-competitive, or uncompetitive. researchgate.netkhanacademy.orglibretexts.org These studies, often visualized through Michaelis-Menten or Lineweaver-Burk plots, help elucidate how an inhibitor affects the enzyme's affinity for its substrate (K_m) and its maximum reaction rate (V_max). khanacademy.org

However, specific studies detailing the direct enzyme modulation mechanisms, including inhibition, activation, or comprehensive kinetic analyses for the compound Adamantane, 2-(4-morpholyl), are not extensively covered in the reviewed scientific literature. While the broader class of adamantane derivatives shows significant activity in enzyme modulation, dedicated research on this particular molecule's enzymatic interactions is required for a complete understanding.

Receptor Binding and Modulation Studies (e.g., radioligand binding assays, allosteric modulation)

Adamantane derivatives have been investigated for their ability to bind to and modulate various receptors. The bulky and rigid nature of the adamantane scaffold can contribute to enhanced binding affinity and selectivity for specific receptor subtypes. nih.govnih.gov

A notable target for adamantane-based compounds is the sigma-2 (σ2) receptor. nih.gov The adamantane structure has been used as a scaffold to design ligands for this receptor, with some derivatives achieving low nanomolar affinity. nih.gov Molecular docking and simulation studies suggest that adamantane-based compounds can bind within the active site of the σ2 receptor. nih.gov The choice of the adamantane scaffold is strategic, as its rigidity helps in understanding the binding orientation within the pharmacophore by minimizing the number of possible conformations. nih.gov

Furthermore, adamantane derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs). nih.gov These nuclear receptors are transcription factors that, upon ligand binding, form heterodimers with the retinoid X receptor to regulate gene expression. nih.gov The incorporation of an adamantane moiety into neuropeptides has also been shown to increase selectivity for their respective receptor subtypes. nih.gov

While the adamantane scaffold is a promising feature for receptor ligands, specific radioligand binding assays or allosteric modulation studies for Adamantane, 2-(4-morpholyl) are not detailed in the available research.

Ion Channel Modulation and Gating Mechanisms (e.g., viral ion channels)

A primary and extensively studied mechanism of action for adamantane derivatives is the modulation of viral ion channels, specifically the M2 proton channel of the influenza A virus. nih.govnih.govnih.govanu.edu.au This channel is a tetrameric protein that forms a proton-selective pore essential for the viral life cycle, and its inhibition prevents viral replication. nih.govanu.edu.au Adamantane-based drugs, such as amantadine (B194251) and rimantadine (B1662185), are known to block this channel. nih.govresearchgate.net

The inhibitory action is believed to occur through the physical occlusion of the channel pore. nih.govmeihonglab.com The adamantane cage binds within the transmembrane pore of the M2 channel, primarily near the Serine 31 (Ser31) residue. nih.gov However, the precise binding location has been a subject of some debate, with studies suggesting different potential sites. Surface plasmon resonance (SPR) experiments have indicated the existence of two distinct binding sites for adamantane drugs on the M2 ion channel: a high-affinity site within the channel pore and a secondary, low-affinity site on the lipid-facing surface of the channel. anu.edu.aunih.gov Solid-state NMR studies have supported the presence of a high-affinity binding site in the N-terminal channel lumen, which is responsible for the drug's pharmacological activity. meihonglab.com

Drug binding not only physically blocks the channel but may also perturb the equilibrium constant of the proton-sensing residue, Histidine 37 (His37). nih.govnih.gov The orientation of the polar amine group of the adamantane drug within the channel is crucial for this mechanism. nih.govnih.gov Mutations in the amino acid residues lining the pore, such as at positions 26, 27, 30, 31, or 34, can confer resistance to adamantane drugs. nih.govresearchgate.net

Table 1: Summary of Research Findings on Adamantane Derivatives and M2 Ion Channel Interaction
TechniqueKey FindingsReference
Solid-State NMR SpectroscopyIdentified two amantadine-binding sites: a high-affinity site in the N-terminal channel lumen and a low-affinity site on the C-terminal protein surface. The high-affinity site is responsible for channel occlusion. meihonglab.com
Surface Plasmon Resonance (SPR)Demonstrated that adamantane drugs bind to M2 with two different affinities (in the order of 10⁻⁴ and 10⁻⁷ M), corresponding to a low-affinity lipid-facing site and a high-affinity pore-binding site. anu.edu.aunih.gov
Rotational-Echo Double-Resonance NMRDetermined that the polar amine of rimantadine points toward the C-terminus of the channel, with the methyl group near Glycine 34. Drug binding perturbs the His37 proton-sensing residue. nih.gov
X-ray Crystallography and Solution NMRProposed different binding models: X-ray data favored a pore-binding model for amantadine, while solution NMR suggested a lipid-facing binding pocket for rimantadine, sparking controversy. anu.edu.aunih.gov

Transporter Protein Interaction and Inhibition Mechanisms

Transporter proteins are critical for moving substrates across cellular membranes and are significant drug targets. nih.gov The dopamine (B1211576) transporter (DAT), for example, is a member of the solute carrier family 6 (SLC6) and is crucial for dopamine neurotransmission. nih.gov Its dysregulation is implicated in various neuropsychiatric disorders. nih.gov While substrates and inhibitors are known to interact with multiple sites within DAT, including primary and allosteric sites, specific research detailing the interaction between Adamantane, 2-(4-morpholyl) and transporter proteins is not available in the reviewed literature. nih.gov

Protein-Protein Interaction (PPI) Modulation Mechanisms

Modulating protein-protein interactions (PPIs) with small molecules is a significant therapeutic strategy, though it presents challenges due to the large and often featureless interaction surfaces. nih.govnih.gov The development of small-molecule inhibitors for PPIs is an active area of research. nih.govajwilsonresearch.com The rigid and lipophilic adamantane scaffold has been considered in the design of such modulators. nih.gov However, specific studies demonstrating the ability of Adamantane, 2-(4-morpholyl) to modulate protein-protein interactions are not found in the provided scientific literature.

Cellular Uptake and Subcellular Localization Mechanisms (in vitro, cell-based)

The cellular uptake and subcellular distribution of a compound are critical determinants of its biological activity. The lipophilic nature of the adamantane moiety plays a significant role in its ability to interact with and cross cell membranes. nih.gov

Studies on adamantyl-conjugated molecules have shown that the adamantane group can significantly enhance cellular uptake. nih.gov For instance, peptide nucleic acids (PNAs) conjugated to adamantyl acetic acid demonstrated greatly improved endosomal cellular uptake in various human cell lines, including HeLa, IMR-90, and MDA-MB-453. nih.gov This uptake was found to be dependent on the specific cell line. nih.gov The use of cationic liposomes can further facilitate the uptake of such lipophilic conjugates, leading to a diffuse cytoplasmic or nuclear localization, which is also cell-type dependent. nih.gov

Investigations into the localization of adamantane and its derivatives within lipid bilayers have revealed that they can occupy multiple positions. nih.govmdpi.com Neutron and X-ray diffraction studies on amantadine in dioleoylphosphatidylcholine (DOPC) multilayers showed two populations of the molecule: one near the bilayer surface and another deeper within the hydrophobic core, with the majority occupying the surface site. nih.govmdpi.com This ability to partition into the lipid bilayer is a crucial first step for the transfer of the drug across the cell membrane. nih.gov Polycationic adamantane-based dendrons have also demonstrated high cellular uptake without significant cytotoxicity. mdpi.com

Table 2: Cellular Uptake and Localization of Adamantane Derivatives
Adamantane DerivativeExperimental SystemKey FindingsReference
Adamantyl-conjugated Peptide Nucleic Acids (PNAs)HeLa, IMR-90, MDA-MB-453 cellsAdamantyl group greatly improved endosomal cellular uptake; effect is cell-type dependent. Cationic liposomes further mediated uptake. nih.gov
AmantadineDioleoylphosphatidylcholine (DOPC) lipid multilayersOccupied two sites: one near the bilayer surface and another in the hydrophobic core. The surface site was majorly occupied. nih.govmdpi.com
Polycationic Adamantane-based DendronsIn vitro cell cultureShowed high cellular uptake without significant cytotoxicity. Uptake was dependent on dendron generation and cell type. mdpi.com

Investigation of Molecular Pathways and Signaling Cascades (in vitro, cell-based)

The interaction of a compound with its molecular target(s) can trigger a cascade of downstream signaling events, ultimately leading to a physiological response. Adamantane derivatives have been shown to influence various molecular pathways. For example, adamantane-based ligands for PPARs can regulate the expression of genes involved in fatty acid metabolism by binding to specific DNA response elements. nih.gov

In the context of viral infections, the inhibition of the M2 proton channel by adamantane derivatives directly interferes with the viral replication pathway by preventing the uncoating of the viral genome. nih.gov The modulation of other targets, such as the σ2 receptor, by adamantane-like compounds could potentially affect signaling pathways involved in cell proliferation and survival, which are often dysregulated in cancer.

Signal transduction pathways are complex networks that are initiated by the activation of cell-surface or intracellular receptors, leading to a series of molecular changes. nih.gov While the primary targets of some adamantane derivatives are known, detailed investigations into the specific molecular pathways and signaling cascades modulated by Adamantane, 2-(4-morpholyl) are not available in the reviewed literature. Elucidating these pathways would be a crucial step in understanding the full spectrum of its biological activity.

Pre Clinical Pharmacokinetic and Biotransformation Studies in Vitro and Theoretical

In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, hepatocytes)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. nih.gov These studies are typically conducted using liver subcellular fractions like microsomes or intact cells such as hepatocytes, which contain a wide array of drug-metabolizing enzymes. nih.gov

While specific experimental data for Adamantane (B196018), 2-(4-morpholyl) is not extensively available in public literature, the metabolic fate of adamantane-containing compounds has been a subject of research. The primary metabolic pathway for many adamantane derivatives is oxidation, mediated by Cytochrome P450 (CYP) enzymes. nih.gov Studies on other N-adamantyl compounds have shown that metabolism predominantly occurs through hydroxylation of the rigid adamantane cage. nih.gov

In a typical in vitro metabolic stability assay, the test compound is incubated with liver microsomes (from human or other species) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate phase I metabolic reactions. nih.govaumet.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

For Adamantane, 2-(4-morpholyl), the expected primary metabolites would result from the hydroxylation of the adamantane moiety at either the tertiary or secondary carbon positions. The morpholine (B109124) ring is generally more metabolically stable but can undergo oxidation or ring-opening, though this is often a minor pathway.

Table 1: Potential Phase I Metabolites of Adamantane, 2-(4-morpholyl) Identified in In Vitro Systems

MetaboliteBiotransformationPotential Site of Metabolism
Hydroxy-adamantyl morpholineHydroxylationAdamantane ring (tertiary or secondary carbons)
Dihydroxy-adamantyl morpholineDihydroxylationAdamantane ring
Adamantanone morpholineOxidationAdamantane ring (secondary carbon)
Morpholine ring-opened metaboliteOxidationMorpholine ring

This table is illustrative and based on common metabolic pathways for adamantane derivatives. Specific metabolite identification for Adamantane, 2-(4-morpholyl) would require dedicated experimental studies.

Cytochrome P450 (CYP) Inhibition and Induction Profiling (in vitro)

Drug-drug interactions are a major concern in clinical practice, often arising from the inhibition or induction of CYP enzymes. In vitro assays are crucial for assessing a compound's potential to act as a CYP inhibitor or inducer.

CYP Inhibition: Inhibition studies measure the ability of a compound to block the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the test compound with a known CYP substrate and measuring the formation of the substrate's metabolite. A reduction in metabolite formation indicates inhibition. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Studies on structurally related N-adamantyl compounds have indicated that CYP3A4 is a major enzyme involved in their metabolism. nih.gov This suggests that Adamantane, 2-(4-morpholyl) could also be a substrate and potential inhibitor of CYP3A4.

CYP Induction: Induction studies investigate whether a compound can increase the expression of CYP enzymes. These assays are commonly performed using cultured human hepatocytes. The cells are treated with the test compound for a period (e.g., 48-72 hours), after which the enzyme activity or mRNA levels of specific CYPs are measured. The potential for a compound to induce CYPs, particularly CYP3A4, via activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR), is a key assessment.

Table 2: Predicted Cytochrome P450 Interaction Profile for Adamantane, 2-(4-morpholyl)

CYP IsoformPredicted InteractionBasis of Prediction
CYP1A2 Inhibition potential to be determinedGeneral screening protocol
CYP2C9 Inhibition potential to be determinedGeneral screening protocol
CYP2C19 Inhibition potential to be determinedGeneral screening protocol
CYP2D6 Inhibition potential to be determinedGeneral screening protocol
CYP3A4 Potential Substrate/InhibitorMetabolism of other adamantane derivatives is mediated by CYP3A4. nih.gov
CYP Induction Potential to be determinedStandard assessment for drug candidates

This table provides a predictive profile. Definitive data on CYP inhibition and induction for Adamantane, 2-(4-morpholyl) would require specific experimental testing.

Plasma Protein Binding Studies (in vitro)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. In vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the percentage of a compound bound to plasma proteins. While specific data for Adamantane, 2-(4-morpholyl) is not publicly available, the lipophilic nature of the adamantane moiety suggests that moderate to high plasma protein binding could be expected.

Membrane Permeability and Efflux Transport Studies (e.g., Caco-2 models, PAMPA)

To be orally absorbed, a drug must permeate the intestinal epithelium. In vitro models are used to predict this permeability early in the drug discovery process.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane. It provides a high-throughput method to estimate passive permeability. Compounds are classified as having low or high permeability based on their measured effective permeability (Pe) values. Given the lipophilicity conferred by the adamantane group, Adamantane, 2-(4-morpholyl) would be predicted to have good passive permeability in a PAMPA assay.

Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized cells that mimic the intestinal barrier, expressing both uptake and efflux transporters. This assay measures the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of a compound across the cell monolayer. The apparent permeability coefficient (Papp) is calculated to classify compounds. An efflux ratio greater than 2 suggests that the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Table 3: Predictive Permeability Characteristics of Adamantane, 2-(4-morpholyl)

AssayPredicted OutcomeRationale
PAMPA High PermeabilityThe lipophilic adamantane moiety generally favors passive diffusion across lipid membranes.
Caco-2 Permeability High to Moderate PermeabilityDependent on the balance between passive diffusion and potential interactions with efflux transporters.
Caco-2 Efflux Ratio To be determinedSpecific interaction with efflux transporters like P-gp cannot be predicted without experimental data.

This table is based on the general properties of adamantane-containing compounds. Experimental validation is required.

Theoretical Predictions of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) using Computational Models

In silico or computational models are increasingly used to predict the ADMET properties of drug candidates before they are synthesized, saving time and resources. These models use a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters.

For Adamantane, 2-(4-morpholyl), several key properties can be predicted based on its constituent parts:

Adamantane Moiety: This bulky, lipophilic cage structure is known to increase a molecule's lipophilicity (LogP). This can lead to enhanced permeability across biological membranes, including the blood-brain barrier, a property exploited in several approved drugs.

Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry, often included to improve a compound's physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.

Table 4: Summary of Theoretically Predicted ADMET Properties for Adamantane, 2-(4-morpholyl)

ADMET ParameterPredicted PropertyStructural Rationale
Absorption Good oral absorption potentialHigh lipophilicity from adamantane suggests good passive permeability. Morpholine may improve solubility.
Distribution Wide distribution, potential for CNS penetrationLipophilic character of adamantane facilitates crossing of biological membranes.
Metabolism Primarily hepatic via CYP-mediated oxidationBased on known metabolic pathways of adamantane derivatives, focusing on hydroxylation of the adamantane cage. nih.gov
Excretion Likely renal excretion of metabolitesMetabolites are generally more polar and are eliminated via the kidneys.
Toxicity To be determined by specific toxicological modelsComputational models can predict potential for toxicities like mutagenicity or cardiotoxicity, but require specific software analysis.

These predictions are based on general structural-activity relationships and require confirmation through in vitro and in vivo studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modification of Adamantane (B196018), 2-(4-morpholyl) for Mechanistic Insights

While specific studies on the systematic modification of Adamantane, 2-(4-morpholyl) are not extensively documented, the principles can be inferred from research on analogous adamantane derivatives. The general approach involves modifying three key components: the adamantane cage, the heterocyclic moiety (in this case, morpholine), and any linker connecting them.

Researchers often synthesize a series of analogs to probe the mechanism of action. For instance, in the development of adamantane-based inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), scientists have created conjugates of adamantane with monoterpenes using heterocyclic linkers such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole. nih.gov The synthesis process for such compounds often starts with a functionalized adamantane, like adamantane-1-carbohydrazide (B96139) or adamantane-1-carbonyl chloride, which is then reacted to build the heterocyclic core, followed by the attachment of other chemical groups. nih.govnih.gov

Systematic modifications might include:

Substitution on the Adamantane Cage: Introducing substituents at the tertiary (bridgehead) or secondary positions of the adamantane core can modulate lipophilicity and steric interactions. However, studies on amantadine (B194251) have shown that substitution on the adamantane nucleus can be detrimental to antiviral activity. nih.gov

Modification of the Heterocyclic Ring: The morpholine (B109124) ring in Adamantane, 2-(4-morpholyl) could be replaced with other heterocycles like piperidine (B6355638), piperazine, or triazole to investigate the role of the heteroatoms in target binding. e3s-conferences.orgontosight.ai The oxygen atom in the morpholine ring, for example, can act as a hydrogen bond acceptor, an interaction that would be lost if replaced by a piperidine ring. researchgate.net

Alteration of the Linker: The direct attachment of the morpholine ring to the adamantane cage could be modified by introducing a linker, such as an alkyl chain or an amide group. This alters the distance and relative orientation between the two core fragments, which can be crucial for optimal interaction with a biological target. acs.org

These systematic changes allow medicinal chemists to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Influence of Substituent Effects on Binding Affinity to Molecular Targets

The binding affinity of a ligand to its molecular target is highly dependent on its structural and electronic properties. For adamantane derivatives, the bulky cage often serves as a "lipophilic bullet," anchoring the molecule in a hydrophobic pocket of the target protein. nih.gov The nature and position of substituents can then fine-tune this interaction.

Studies on adamantane-linked 1,2,4-triazole derivatives as potential inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme illustrate this principle. nih.gov Molecular docking analyses showed that these compounds could achieve binding affinities comparable to known inhibitors. The interactions were often stabilized by hydrogen bonds between the heterocyclic part of the molecule and key amino acid residues like Ser170 and Tyr183 in the enzyme's active site. nih.gov

The effect of substituents is clearly demonstrated in a series of adamantane-derived ligands for serotonin (B10506) receptors. An initial compound showed high affinity for the 5-HT1A receptor but also for α1 adrenergic receptors, posing a risk of side effects. nih.gov By synthetically modifying the structure to an amide derivative, researchers retained the high affinity for the 5-HT1A target while drastically reducing the affinity for the α1 receptor, thereby improving selectivity. nih.gov

The following table summarizes binding affinity data for a selection of adamantane derivatives, highlighting the impact of structural modifications.

CompoundModification from Parent StructureTargetBinding Affinity (Ki, nM)Reference
LecozotanAdamantyl-piperazine derivative5-HT1A Receptor0.6 nih.gov
LecozotanAdamantyl-piperazine derivativeα1 Adrenergic Receptor0.8 nih.gov
Amide 283Amide modification of Lecozotan5-HT1A Receptor0.4 ± 0.03 nih.gov
Amide 283Amide modification of Lecozotanα1 Adrenergic Receptor64 ± 6 nih.gov
(-)HT-90B (284)Adamantane-derived benzodioxane5-HT1A Receptor0.18 nih.gov
(-)HT-90B (284)Adamantane-derived benzodioxane5-HT2A Receptor9.2 nih.gov

Relationship Between Molecular Structure and In Vitro Biological Activity Profiles (mechanistic)

The link between a molecule's structure and its in vitro activity is fundamental to drug discovery. For adamantane derivatives, this relationship has been explored across various therapeutic areas, including antimicrobial and anticancer research. mdpi.com

In a study of newly synthesized adamantane derivatives, including Schiff bases and hydrazide-hydrazones, researchers investigated their antimicrobial properties. mdpi.com They found that specific substitutions were key to activity. For instance, derivatives featuring a 4-nitrophenyl or 3-nitrophenyl moiety showed the highest antibacterial potential against Gram-positive bacteria. mdpi.com The hydrazide of 1-adamantanecarboxylic acid was particularly effective against Gram-negative bacteria. mdpi.com This suggests that the electronic properties and positioning of the nitro group play a significant role in the antibacterial mechanism.

Similarly, in the context of antiviral research against influenza A, modifications to the classic amantadine structure have been extensively studied. The addition of heterocyclic moieties to the adamantane core has yielded compounds with high potency against rimantadine-resistant virus strains. rsc.org Specifically, enantiomers of an adamantyl-substituted enol ester demonstrated significant activity, indicating that the specific geometry and electronic distribution of the ester and heterocycle are crucial for inhibiting the mutated M2 ion channel. rsc.org

The table below presents in vitro activity data for several adamantane derivatives, illustrating the structure-activity relationship.

Compound TypeKey Structural FeaturesActivity TypeResult (e.g., MIC, IC50)Reference
Adamantane Schiff Base (Cpd. 9)Substituted with 4-nitrophenylAntibacterial (Gram-positive)MIC = 62.5–1000 µg/mL mdpi.com
Adamantane Schiff Base (Cpd. 14)Substituted with 3-nitrophenylAntibacterial (Gram-positive)MIC = 62.5–1000 µg/mL mdpi.com
Adamantane Hydrazide (Cpd. 19)1-Adamantanecarboxylic acid hydrazideAntibacterial (Gram-negative)MIC = 125–500 µg/mL mdpi.com
Adamantane Enol Ester (Cpd. 10)(R)- and (S)-isomersAntiviral (Influenza A/H1N1)IC50 = 7.7 μM rsc.org

Positional Isomerism and Stereoisomerism in SAR Studies

Isomerism plays a critical role in determining the biological activity of adamantane derivatives. The specific attachment point on the adamantane cage and the stereochemistry of chiral centers can lead to vastly different pharmacological profiles.

Positional Isomerism: The adamantane cage has two types of carbon atoms available for substitution: four tertiary bridgehead positions (C1, C3, C5, C7) and six secondary bridge positions (C2, C4, etc.). wikipedia.org Adamantane, 2-(4-morpholyl) is a 2-substituted derivative. The reactivity and accessibility of these positions differ, with the bridgehead C-H bonds being more reactive towards functionalization. mdpi.com Most clinically used adamantane drugs, like Amantadine and Memantine, are 1-substituted. The synthesis of 1,2-disubstituted adamantanes is more challenging but offers a way to create chiral molecules with unique spatial arrangements of substituents. mdpi.com The different spatial vectors of substituents in 1- versus 2-substituted adamantanes lead to distinct interactions with biological targets.

Stereoisomerism: The introduction of a substituent at a secondary position (like C2) or the creation of a chiral center on a side chain renders the molecule chiral. The biological activity of enantiomers can differ significantly, as they interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov For instance, a recent NMR study of rimantadine (B1662185) stereoisomers showed they have different binding profiles with the M2 virus channel. rsc.org In a study of nature-inspired antimalarial compounds, only the isomers with the "natural" (5S, αS) stereochemistry showed significant activity, suggesting that uptake into the parasite is mediated by a stereoselective transport system. nih.gov Similarly, a study of two isomeric adamantane phenylalkylamines with anticancer activity revealed that the two isomers had different predominant conformations in solution, which influenced their dissolution profiles and likely their biological interactions. mdpi.com

Conformational Analysis and its Impact on Biological Recognition

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying these conformations and predicting how they interact with target proteins. nih.govtandfonline.com For example, X-ray analysis of two adamantane-linked hydrazine-1-carbothioamides revealed that one adopted a "folded" conformation while the other was "extended," a difference attributed to the nature of a bulky substituent (t-butyl vs. cyclohexyl). mdpi.com These distinct conformations directly impact which intermolecular interactions (like hydrogen bonds) can be formed and how the molecule fits into a binding pocket. mdpi.com

In another study, the molecular conformations of two adamantane-isothiourea derivatives were found to be strikingly different depending on whether the structure contained a piperidine or a morpholine ring. acs.org Docking studies of adamantane-linked triazoles into the 11β-HSD1 enzyme active site predicted their binding affinity and identified key interactions, but also revealed that they were unable to form certain critical interactions with active site residues, guiding the design of improved compounds. nih.gov This highlights how understanding the preferred conformation and dynamic behavior of a molecule is essential for rational drug design and for interpreting its biological recognition patterns.

Advanced Research Applications and Methodological Contributions of Adamantane, 2 4 Morpholyl

Adamantane (B196018), 2-(4-morpholyl) as a Chemical Probe for Molecular Biology Research

In molecular biology, chemical probes are small molecules used to study and manipulate biological systems. The adamantane scaffold is a common feature in such probes due to its ability to interact with biological targets. The introduction of a morpholine (B109124) group at the 2-position of the adamantane cage in Adamantane, 2-(4-morpholyl) offers several potential advantages for its use as a chemical probe. The morpholine moiety can increase the aqueous solubility of the otherwise highly lipophilic adamantane core, which can be beneficial for biological assays. Furthermore, the nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity and selectivity of the probe for its target.

While specific applications of Adamantane, 2-(4-morpholyl) as a chemical probe are not extensively documented, related adamantane derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors. For instance, adamantane-based compounds have been designed to target the sigma-2 receptor, which is implicated in cancer and Alzheimer's disease. uni.lu The rigid adamantane cage can serve as a scaffold to orient functional groups for optimal interaction with the binding site of a target protein. uni.lu

Development of Novel Assays or Detection Methods Utilizing the Compound

The development of novel assays and detection methods often relies on the unique properties of specific chemical compounds. Adamantane derivatives have found utility in this area, particularly in the context of host-guest chemistry. For example, the strong and specific interaction between adamantane and cyclodextrins has been exploited to create sensitive detection systems.

Although there are no specific reports on the use of Adamantane, 2-(4-morpholyl) in novel assay development, its structure suggests potential applications. The adamantane moiety could serve as a recognition element in a sensor or assay, where its binding to a complementary host molecule, such as a cyclodextrin (B1172386), triggers a detectable signal. The morpholine group could be further functionalized with a reporter group, such as a fluorophore or an enzyme, to facilitate signal generation. A proposed method for the detection of adamantane drugs involves in-capillary derivatization with fluorescamine, followed by capillary electrophoresis with UV detection, a technique that could potentially be adapted for Adamantane, 2-(4-morpholyl). google.com

Use in Chemical Biology for Target Identification and Validation (mechanistic)

A significant challenge in chemical biology and drug discovery is the identification and validation of the biological targets of small molecules. mdpi.comnih.gov Chemical probes based on the adamantane scaffold can be valuable tools in this process. The general approach involves designing a probe that retains the biological activity of the parent compound but is also equipped with a reactive group or a tag for target identification.

While mechanistic studies involving Adamantane, 2-(4-morpholyl) for target identification have not been specifically reported, the principles of using adamantane-based probes are well-established. The adamantane core can provide the necessary binding affinity for a target, while the morpholine group could be modified to include a photo-activatable cross-linking group or an affinity tag, such as biotin. Upon binding to its target, the probe can be activated to form a covalent bond, allowing for the isolation and identification of the target protein. Genetic approaches, such as using RNAi in conjunction with small-molecule treatment, can also help validate the identified target. mdpi.com

Applications in Supramolecular Chemistry and Host-Guest Systems (e.g., with cyclodextrins, liposomes, dendrimers)

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. arkat-usa.org The adamantane cage is a classic "guest" molecule in host-guest systems due to its size, shape, and hydrophobicity. chemeo.comyale.edu It forms stable inclusion complexes with various "host" molecules, most notably cyclodextrins. Current time information in Bangalore, IN.orgsyn.org

The interaction between adamantane and β-cyclodextrin is particularly strong and has been extensively studied. doi.org This robust interaction can be harnessed to construct complex supramolecular assemblies. While specific studies on Adamantane, 2-(4-morpholyl) are scarce, its adamantane core would be expected to readily form inclusion complexes with cyclodextrins. The morpholine group would likely remain outside the cyclodextrin cavity, where it could influence the solubility and further interactions of the complex.

Adamantane derivatives have also been incorporated into other supramolecular systems like liposomes and dendrimers. chemeo.comhmdb.ca In liposomes, which are artificial cell membranes, the lipophilic adamantane moiety can act as an anchor, embedding itself within the lipid bilayer. chemeo.com This allows for the attachment of other molecules, such as targeting ligands or drugs, to the surface of the liposome. chemeo.com Dendrimers, which are highly branched macromolecules, can be functionalized with adamantane units on their periphery. chemeo.comdoi.org These adamantane-functionalized dendrimers can then form host-guest complexes with cyclodextrin-containing molecules, leading to the formation of self-assembled nanomaterials with potential applications in drug delivery and gene therapy. chemeo.com

Host SystemInteraction PrinciplePotential Application of Adamantane, 2-(4-morpholyl)
Cyclodextrins Inclusion of the hydrophobic adamantane cage within the cyclodextrin cavity.Formation of soluble complexes, controlled release systems.
Liposomes Anchoring of the lipophilic adamantane moiety into the lipid bilayer.Surface modification of liposomes for targeted drug delivery.
Dendrimers Functionalization of the dendrimer periphery with adamantane units for host-guest interactions.Building blocks for self-assembled nanomaterials.

Contributions to Materials Science (focused on molecular interactions and specific functionalities, not basic material properties)

In materials science, the precise control of molecular interactions is crucial for the design of new materials with specific functionalities. The adamantane cage, due to its rigid and well-defined structure, can be used as a building block to create highly ordered materials.

While the contributions of Adamantane, 2-(4-morpholyl) to materials science are not specifically documented, the broader class of adamantane derivatives has shown promise in this area. For example, adamantane-functionalized polymers have been developed that exhibit tunable properties based on host-guest interactions with cyclodextrins. mdpi.com The inclusion of adamantane units can influence the self-assembly of polymers and the formation of hydrogels with specific mechanical and thermal properties. The morpholine group in Adamantane, 2-(4-morpholyl) could introduce additional hydrogen bonding capabilities, further influencing the intermolecular interactions and the resulting material properties. Studies on adamantane-like molecular materials have highlighted the importance of both the core structure and the substituents in determining their non-linear optical properties.

Future Directions and Emerging Research Avenues for Adamantane, 2 4 Morpholyl

Exploration of Unexplored Biological Targets for Mechanistic Investigation

While adamantane (B196018) derivatives have been investigated for a range of biological activities, including antiviral and CNS-acting properties, the full spectrum of potential protein targets for Adamantane, 2-(4-morpholyl) remains largely uncharted. mdpi.comnih.gov Future research will likely focus on identifying and validating novel biological targets to elucidate its mechanism of action. The sigma-2 (σ2) receptor, a target for which other adamantane-based compounds have been designed, represents one such potential avenue for investigation. nih.gov The rigid adamantane scaffold can be used to design ligands with specific orientations within a binding site, potentially minimizing off-target interactions. nih.gov

Initial screening efforts could employ high-throughput cellular assays to identify pathways modulated by the compound. Subsequent target deconvolution can be achieved through techniques such as affinity chromatography, where a derivative of Adamantane, 2-(4-morpholyl) is immobilized to capture its binding partners from cell lysates. The identification of these partners will provide crucial insights into its molecular mechanisms and open up new therapeutic possibilities.

Advancement of Novel Synthetic Methodologies for Complex Derivatives

The functionalization of the adamantane core, particularly at the secondary (bridge) positions, presents a synthetic challenge. nih.gov Future efforts will concentrate on developing more versatile and efficient synthetic methods to create complex derivatives of Adamantane, 2-(4-morpholyl). nih.gov This involves moving beyond classical approaches to embrace modern catalytic systems.

Recent advances in C-H functionalization offer a powerful tool for directly modifying the adamantane skeleton, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov Radical-based reactions, including those utilizing photocatalysis, have shown promise in selectively functionalizing adamantane's strong C(sp³)–H bonds. nih.gov Furthermore, constructing the adamantane scaffold "ground-up" from substituted monocyclic or bicyclic precursors is a promising strategy for accessing specific substitution patterns that are difficult to obtain through direct functionalization. nih.govresearchgate.net

Table 1: Emerging Synthetic Strategies for Adamantane Derivatives

Synthetic Strategy Description Potential Application for Adamantane, 2-(4-morpholyl)
Direct C-H Functionalization Catalytic conversion of C-H bonds to C-C, C-N, or C-X bonds. researchgate.net Introduction of new functional groups on the adamantane core to modulate activity and properties.
Radical-Mediated Reactions Use of radical intermediates to form new bonds, often under mild conditions. nih.gov Selective functionalization at the tertiary or secondary positions of the adamantane cage.
Organometallic Cross-Coupling Reactions like Negishi coupling using adamantyl-zinc reagents to form C-C bonds. researchgate.netresearchgate.net Arylation or alkylation of the adamantane scaffold to explore structure-activity relationships.

| Scaffold Construction | Building the adamantane core from simpler cyclic precursors. nih.govdntb.gov.ua | Accessing complex, specifically substituted 1,2-disubstituted derivatives. nih.gov |

Integration of Advanced Computational Modeling with Experimental Data

The integration of computational chemistry with experimental validation is a cornerstone of modern drug discovery. For Adamantane, 2-(4-morpholyl) and its future derivatives, in silico techniques will be indispensable for accelerating research. Molecular docking and molecular dynamics (MD) simulations can predict the binding modes and stability of these compounds within the active sites of potential protein targets, such as the sigma-2 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR models, can help in understanding the relationship between the three-dimensional structure of adamantane derivatives and their biological activity. mdpi.comnih.gov These models can guide the design of next-generation compounds with improved potency and selectivity by identifying key structural features required for optimal interaction with a target. mdpi.com Such computational approaches, when used iteratively with synthesis and biological testing, can significantly streamline the optimization process. ksu.edu.sa

Table 2: Computational Approaches in Adamantane Derivative Research

Computational Method Purpose Reference
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes over time. nih.govksu.edu.sa
3D-QSAR Relates the 3D properties of molecules to their biological activities to guide rational drug design. mdpi.com

| ADME-T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | nih.gov |

Role in Advanced Chemical Tool Development and Probe Design

The unique properties of the adamantane scaffold make it an excellent component for the design of sophisticated chemical probes and tools for chemical biology. nih.gov Labeled probes are crucial for target validation, assay development, and biomarker engagement in preclinical studies. ethz.ch A derivative of Adamantane, 2-(4-morpholyl) could be functionalized with reporter groups such as fluorophores or biotin tags.

The "reverse design" approach, where a well-optimized molecule forms the basis for a high-quality probe, is a viable strategy. ethz.ch For instance, an Adamantane, 2-(4-morpholyl) analog could be linked to a chemiluminescent dioxetane moiety to create a probe for bioimaging applications, similar to other adamantane-based probes developed for detecting reactive oxygen species. nih.gov These tools would enable the visualization and tracking of the compound's interactions within a cellular environment in real-time, providing invaluable data on its distribution and target engagement. nih.gov

Application in Systems-Level Chemical Biology and Omics Technologies (in vitro/pre-clinical)

To gain a holistic understanding of the biological effects of Adamantane, 2-(4-morpholyl), its impact must be studied at a systems level. Modern "omics" technologies—genomics, proteomics, and metabolomics—offer the tools to assess the global changes induced by a compound in a biological system. In preclinical in vitro models, treating cell lines with Adamantane, 2-(4-morpholyl) followed by proteomic or transcriptomic analysis can reveal entire pathways that are perturbed, moving beyond a single-target perspective.

These systems-level approaches are crucial in the early stages of drug discovery for identifying potential mechanisms of action and off-target effects. researchgate.net Advanced in vitro models, such as organ-on-a-chip systems, can provide more physiologically relevant data on the compound's efficacy and potential toxicity, helping to bridge the gap between preclinical and clinical studies. nih.gov By integrating omics data from these sophisticated models, researchers can build a comprehensive biological profile for Adamantane, 2-(4-morpholyl) and its derivatives, guiding their future development.

Table of Compounds Mentioned

Compound Name
Adamantane, 2-(4-morpholyl)
Amantadine (B194251)
Memantine
Rimantadine (B1662185)
Adapalene
Saxagliptin
Vildagliptin
1-Bromoadamantane
2-Bromoadamantane

Q & A

Basic: What experimental methods are recommended for synthesizing adamantane derivatives like 2-(4-morpholyl)adamantane?

Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, adamantane derivatives can be synthesized by reacting brominated adamantane precursors with morpholine under reflux in anhydrous solvents (e.g., THF or DMF) with a base like K₂CO₃. Post-reaction purification involves column chromatography or recrystallization from ethanol/chloroform mixtures . Key steps include monitoring reaction progress via TLC and characterizing intermediates via NMR (¹H/¹³C) and mass spectrometry .

Basic: How can researchers characterize the structural purity of adamantane-based compounds?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm substitution patterns (e.g., morpholine attachment to adamantane) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N) that stabilize supramolecular structures .
  • Infrared (IR) Spectroscopy : Detect vibrational modes of key bonds (e.g., C–O in morpholine) .
    Cross-validate data to ensure consistency between spectral peaks and crystallographic data .

Basic: What protocols assess the thermal and chemical stability of adamantane-based frameworks?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to evaluate thermal stability (e.g., adamantane frameworks stable up to 300–400°C) .
  • Hydrothermal Stability Tests : Expose materials to boiling water or steam for 24–48 hours, then analyze via XRD to check structural integrity .
  • Solvent Resistance : Soak samples in acidic/basic solutions (e.g., 1M HCl/NaOH) and monitor mass loss or structural changes via SEM/XRD .

Advanced: How should researchers address contradictions in crystallographic data, such as omitted reflections?

Methodological Answer:

  • Re-examine Data Collection : Ensure proper crystal mounting and minimize radiation damage during XRD .
  • Complementary Techniques : Use electron diffraction or solid-state NMR to resolve ambiguities in disordered regions .
  • Refinement Adjustments : Apply constraints (e.g., isotropic displacement parameters) or exclude problematic reflections (e.g., (4 0 3) in ) during refinement .

Advanced: What methodological considerations are critical for designing gas adsorption studies using adamantane-based polymers?

Methodological Answer:

  • Surface Area Analysis : Perform Brunauer-Emmett-Teller (BET) measurements with N₂ or CO₂ at 77K to quantify micropore volume .
  • Isotherm Modeling : Use Langmuir or Dubinin-Radushkevich models to analyze adsorption mechanisms (e.g., physisorption vs. chemisorption) .
  • Selectivity Tests : Compare uptake of gases (e.g., CH₄, CO₂) under mixed-gas conditions to assess separation potential .

Advanced: How can computational methods predict the thermochemical properties of adamantane derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for reactions (e.g., substitution at adamantane bridgehead) .
  • Solvent Effect Modeling : Apply continuum solvation models (e.g., COSMO-RS) to predict solubility and stability in polar/nonpolar media .
  • Molecular Dynamics (MD) : Simulate diffusion pathways in porous adamantane frameworks for gas storage applications .

Advanced: What strategies resolve challenges in synthesizing interpenetrated adamantane-based networks?

Methodological Answer:

  • Template-Directed Synthesis : Use bulky counterions or surfactants to prevent network entanglement during polymerization .
  • Kinetic Control : Adjust reaction temperature and monomer concentration to favor slower, ordered assembly .
  • Post-Synthetic Modification : Introduce steric hindrance via functional groups (e.g., –COOH) to stabilize non-interpenetrated structures .

Advanced: How can structure-activity relationship (SAR) studies optimize adamantane derivatives for pharmacological applications?

Methodological Answer:

  • In Vitro Assays : Test derivatives against target enzymes (e.g., antiviral or anti-inflammatory targets) to correlate substituent position (e.g., morpholine) with activity .
  • Molecular Docking : Model interactions between adamantane derivatives and protein binding pockets (e.g., influenza M2 proton channels) .
  • Bioisostere Replacement : Substitute morpholine with similar groups (e.g., piperidine) to balance lipophilicity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.